molecular formula C6H5N3OS B1349773 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 89487-99-0

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1349773
CAS No.: 89487-99-0
M. Wt: 167.19 g/mol
InChI Key: XTLKENCFQIAAJK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound can be traced through the broader historical progression of pyrimidine chemistry, which has its roots in the late 19th and early 20th centuries. Pyrimidine itself was first named by Pinner, who derived the term from the combination of the words "pyridine" and "amidine," reflecting the compound's structural relationship to these fundamental nitrogen-containing heterocycles. The systematic investigation of pyrimidine derivatives gained momentum as researchers recognized the fundamental importance of these compounds in biological systems, particularly as essential components of deoxyribonucleic acid and ribonucleic acid.

The specific synthesis and characterization of this compound emerged from continued efforts to develop novel heterocyclic compounds with enhanced pharmaceutical potential. Research documentation indicates that the compound was synthesized through multi-step reactions involving readily available precursors, with one notable synthetic route employing 2-Methyl-2-thiopseudourea sulfate and ethyl 2-cyano-3-ethoxyacrylate as starting materials. The reaction conditions developed for this synthesis involved the use of potassium carbonate in ethanol and water at elevated temperatures of 85 degrees Celsius, demonstrating the systematic approach required to achieve successful cyclization and functional group installation.

The compound's emergence in the scientific literature represents part of a broader movement toward understanding structure-activity relationships in heterocyclic compounds. Scientists recognized that modifications to the pyrimidine scaffold, particularly through the introduction of various substituents at specific positions, could dramatically alter the biological and chemical properties of the resulting molecules. The specific combination of hydroxyl, methylthio, and nitrile groups in this compound reflects strategic synthetic design aimed at creating a versatile intermediate capable of further chemical modification.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique combination of functional groups and its demonstrated utility as a synthetic intermediate. Heterocyclic compounds, particularly those containing nitrogen atoms, have proven to be broadly and economically useful as therapeutic agents, offering a high degree of structural diversity that enables precise molecular design. The pyrimidine scaffold itself represents one of the most significant heterocyclic systems in medicinal chemistry, serving as an integral part of genetic material and demonstrating various biological activities including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties.

The significance of this compound extends beyond its individual properties to encompass its role as a building block for more complex molecular structures. The compound's functional group diversity provides multiple sites for chemical modification, enabling the synthesis of libraries of related compounds with potentially enhanced biological activities. The hydroxyl group at position 4 offers opportunities for derivatization through etherification or esterification reactions, while the methylthio group at position 2 can undergo oxidation or substitution reactions. The nitrile group at position 5 serves as a particularly versatile functionality, capable of transformation into carboxylic acids, amides, or heterocyclic rings through appropriate chemical treatments.

Research has demonstrated that the specific substitution pattern found in this compound contributes to its chemical stability and reactivity profile. The compound exhibits a melting point range of 222-224 degrees Celsius when crystallized from isopropanol, indicating substantial thermal stability. The density of the compound has been calculated as 1.42 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 Torr, providing important physical property data for handling and processing considerations.

Position Within Pyrimidine-5-carbonitrile Family

Within the broader family of pyrimidine-5-carbonitrile compounds, this compound represents a specific structural variant that combines multiple functional group modifications to the basic pyrimidine-5-carbonitrile scaffold. The pyrimidine-5-carbonitrile family encompasses a diverse range of compounds characterized by the presence of a nitrile group at the 5-position of the pyrimidine ring, with various substituents possible at the 2, 4, and 6 positions. This family of compounds has attracted significant attention in pharmaceutical research due to the favorable properties imparted by the nitrile functionality, which can serve as both a hydrogen bond acceptor and a bioisostere for carboxylic acid groups.

Comparative analysis of related compounds within this family reveals the unique properties conferred by the specific substitution pattern of this compound. For instance, 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, which lacks the sulfur atom present in the methylthio group, exhibits different physical and chemical properties. The molecular weight of this related compound is 135.12 grams per mole, significantly lower than the 167.19 grams per mole of this compound, illustrating the contribution of the sulfur-containing substituent to the overall molecular properties.

The presence of the methylthio group at position 2 distinguishes this compound from other family members and contributes to its unique chemical behavior. Related compounds such as 2-(Methylthio)pyrimidine-5-carbonitrile, which lacks the hydroxyl group at position 4, demonstrate the modular nature of pyrimidine-5-carbonitrile derivatives and the importance of each functional group in determining overall properties. The molecular formula C₆H₅N₃S and molecular weight 151.19 grams per mole of this related compound highlight the contribution of the hydroxyl oxygen to the properties of this compound.

Synthetic methodologies for pyrimidine-5-carbonitrile derivatives have evolved to accommodate the preparation of various family members with different substitution patterns. One-pot synthetic approaches have been developed that allow for the efficient preparation of multiple derivatives through careful selection of starting materials and reaction conditions. These methods typically involve the condensation of appropriate aldehydes with malononitrile and nitrogen-containing nucleophiles such as urea, guanidine, or thiourea derivatives under controlled conditions.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₆H₅N₃OS 167.19 4-OH, 2-SCH₃, 5-CN
4-Hydroxy-2-methylpyrimidine-5-carbonitrile C₆H₅N₃O 135.12 4-OH, 2-CH₃, 5-CN
2-(Methylthio)pyrimidine-5-carbonitrile C₆H₅N₃S 151.19 2-SCH₃, 5-CN
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile C₆H₄ClN₃S 185.63 4-Cl, 2-SCH₃, 5-CN

The synthetic versatility of the pyrimidine-5-carbonitrile family has enabled the development of structure-activity relationship studies that guide the design of new compounds with enhanced properties. Research has shown that electron-donating groups exhibiting positive inductive effects in pyrimidine-5-carbonitrile derivatives tend to decrease product yields during synthesis, while electron-withdrawing groups possessing negative inductive effects enhance yields. This understanding has informed synthetic strategies for this compound and related compounds, enabling more efficient preparation methods.

The position of this compound within its family is further defined by its synthetic accessibility and utility as an intermediate for further chemical transformations. The compound has been successfully prepared through established synthetic routes with reported yields of 65% and purity levels of 92%, demonstrating its practical accessibility for research and development applications. The synthetic route involves heating a mixture of appropriate precursors at 85 degrees Celsius overnight, followed by solvent removal and pH adjustment to facilitate product isolation and purification.

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKENCFQIAAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369475
Record name 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89487-99-0
Record name 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the hydroxy, methylthio, and cyano groups. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidines.

Scientific Research Applications

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile has applications in medicinal chemistry, biology, and industry.

Scientific Research Applications

Medicinal Chemistry

  • It is a precursor in synthesizing potential anticancer agents that target epidermal growth factor receptor (EGFR) tyrosine kinase. Several pyrimidine-based derivatives have been developed as anticancer agents .
  • acts as an ATP-mimicking tyrosine kinase inhibitor
  • It can arrest the cell cycle at the G2/M phase and induce apoptotic effects in various cancer cells.
  • It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells.
  • Inhibiting EGFR affects several downstream signaling pathways, including the PI3K/AKT pathway.
  • A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile was developed linked to an aromatic moiety via N-containing .
  • Pyrimidine-5-carbonitrile-based compounds can be potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukemia K562 .

Biology

  • It is used to study enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.

Industry

  • It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Pyrimidine derivatives have been used as antiviral agents against HIV, HBV, HCV, and HSV .

This compound undergoes chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate electrophiles under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile in medicinal applications involves its role as an ATP mimetic, inhibiting the activity of tyrosine kinases such as EGFR. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The biological activity of pyrimidine-5-carbonitrile derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile -OH (4), -SCH₃ (2), -CN (5) C₆H₅N₃OS 167.19 Anticancer lead via PI3K/AKT inhibition
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile -Cl (4), -SCH₃ (2), -CN (5) C₆H₄ClN₃S 185.63 Higher electrophilicity due to Cl; intermediate for kinase inhibitors
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile -NH₂ (4), -SCH₃ (2), -CN (5) C₆H₆N₄S 166.20 Enhanced hydrogen bonding; antimicrobial activity
7f (Trimethoxy derivative) -OCH₃ (4), -SCH₃ (2), -CN (5), aryl hydrazine C₂₄H₂₅N₅O₂S 447.56 Potent PI3Kδ/γ and AKT-1 inhibitor (IC₅₀ = 3.36 μM)
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) -SPr (2), pyridinyl (6), -CN (5) C₁₃H₁₁N₅OS 293.32 Broad-spectrum antibacterial activity

Key Observations :

  • Electron-Withdrawing Groups (Cl, CN) : Chlorine at position 4 (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Amino vs.
  • Aryl and Alkyl Thioethers : Larger substituents like propylthio (5d) or aryl hydrazines (7f) improve lipophilicity and target selectivity, critical for anticancer activity.
Anticancer Activity
  • This compound Derivatives :

    • Compound 7f : Exhibited potent inhibition of PI3Kδ/γ (IC₅₀ = 6.99 ± 0.36 μM) and AKT-1 (IC₅₀ = 3.36 ± 0.17 μM), inducing S-phase cell cycle arrest and caspase-3-dependent apoptosis in K562 leukemia cells.
    • Mechanistic Insight : The trimethoxybenzylidene hydrazine moiety in 7f enhances interactions with PI3K's ATP-binding pocket, while the methylthio group optimizes pharmacokinetics.
  • Comparison with Chlorinated Analogues :

    • 4-Chloro derivatives (e.g., intermediate 3 in ) are precursors to kinase inhibitors but show lower cytotoxicity than hydroxylated analogues due to reduced metabolic stability.
Antimicrobial Activity
  • 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) : Demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to the pyridinyl group's ability to disrupt bacterial membrane synthesis.
  • Hydroxylated vs. Oxo Derivatives : Hydroxy groups (e.g., this compound) confer moderate activity, while oxo derivatives (e.g., 4-Oxo-2-(methylthio) analogues) show enhanced solubility and biofilm penetration.

Structure-Kinetics Relationships (SKR)

  • Ligand-Receptor Residence Time (RT): LUF6941: A pyridine-5-carbonitrile derivative with a 4-chlorophenylthiazole group exhibited an RT of 132 min at A1 adenosine receptors, 26-fold longer than analogues lacking aryl groups. Role of Substituents: Bulky substituents (e.g., trifluoromethyl in ) prolong RT by stabilizing ligand-receptor complexes, while smaller groups (e.g., methylthio) favor faster dissociation.

Biological Activity

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 89487-99-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a hydroxyl group, a methylthio group, and a cyano group. Its molecular formula is C6H5N3OS, and it has unique properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making this compound a candidate for further pharmacological studies in the field of infectious diseases .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A54915.3Cell cycle arrest

Anti-Alzheimer’s Activity

Recent studies have explored the potential of this compound as an anti-Alzheimer’s agent. It has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease pathology. The compound demonstrated an IC50 value of approximately 20 µM, indicating promising potential for cognitive enhancement .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound inhibits enzymes such as AChE, contributing to increased levels of acetylcholine in the brain.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Mechanism : The exact mechanism against microbial targets is still under investigation but may involve disruption of cellular membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study conducted on various pyrimidine derivatives found that this compound exhibited superior activity compared to traditional chemotherapeutics like etoposide .
  • Anti-Alzheimer’s Evaluation : In a comparative study with known AChE inhibitors, this compound showed comparable or enhanced inhibitory effects, suggesting it could be a viable candidate for further development as an anti-Alzheimer's drug .

Q & A

What are the key synthetic methodologies for 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile?

Basic Research Question
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with amines or other nucleophiles under reflux conditions is a common approach. A validated procedure involves refluxing 2-methylthiopyrimidine intermediates with amines in dimethylformamide (DMF) in the presence of anhydrous sodium acetate, followed by acidification and crystallization . Yields range from 72% to 75%, with purity confirmed via melting points (e.g., 274°C for 6a and 296°C for 6c derivatives) .

How is the compound characterized using spectroscopic and analytical techniques?

Basic Research Question
Characterization relies on:

  • IR Spectroscopy : Key peaks include ν~2212 cm⁻¹ (C≡N stretching) and ν~1638–1681 cm⁻¹ (C=O or C=N vibrations) .
  • NMR : ¹H NMR signals for the methylthio group (δ ~2.66 ppm) and aromatic protons (δ 7.40–8.40 ppm) confirm substitution patterns. ¹³C NMR resolves carbon environments (e.g., C5 at δ ~80–85 ppm) .
  • HRMS : Validates molecular weight with <0.5% deviation between calculated and observed values (e.g., m/z 278 for derivatives) .

How can structural discrepancies in crystallographic or spectroscopic data be resolved?

Advanced Research Question
Contradictions in elemental analysis (e.g., C: 57.13% calculated vs. 57.24% observed) may arise from impurities or hydration . Mitigation strategies include:

  • Recrystallization : Use ethanol or DMF to remove byproducts .
  • X-ray Crystallography : Programs like SHELXL refine atomic coordinates, though this requires high-quality single crystals .
  • Cross-validation : Combine multiple techniques (e.g., HRMS and NMR) to confirm purity and structural assignments .

What challenges arise in synthesizing derivatives of this compound?

Advanced Research Question
Derivatization often faces:

  • Low Yields : Side reactions (e.g., hydrolysis of the nitrile group) reduce efficiency. Optimizing reaction time (e.g., 1–24 hours) and temperature (70–100°C) improves outcomes .
  • Purification : Hydrophobic byproducts require column chromatography or selective crystallization .
  • Functional Group Compatibility : The hydroxyl and nitrile groups may necessitate protective strategies during modifications .

How can computational tools aid in synthetic route design?

Advanced Research Question
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible routes. For example:

  • Retrosynthetic Analysis : Identifies precursors like ethyl α-cyanocinnamates and S-alkylisothiourea salts .
  • Reaction Feasibility : Predicts optimal conditions (e.g., aqueous thermal reactions for 4-amino derivatives) .

What mechanistic insights exist for substitution reactions involving this compound?

Advanced Research Question
The methylthio group (-SMe) acts as a leaving group in nucleophilic substitutions. Studies suggest:

  • Base-Mediated Pathways : Sodium acetate deprotonates amines, enhancing nucleophilicity for attack at the C2 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .

What are the potential biological applications of this compound?

Basic Research Question
While direct biological data are limited, structural analogs (e.g., 4-amino-2-substituted pyrimidines) exhibit antidiabetic activity via enzyme inhibition . Researchers screen derivatives for:

  • Antimicrobial Activity : Testing against bacterial/fungal strains.
  • Kinase Inhibition : Targeting metabolic pathways using pyrimidine scaffolds .

How are impurities identified and removed during synthesis?

Basic Research Question
Common impurities include unreacted starting materials and hydrolysis byproducts. Strategies involve:

  • TLC Monitoring : Track reaction progress using silica gel plates.
  • Acid-Base Extraction : Remove polar impurities via pH adjustment .
  • Crystallization : Ethanol/water mixtures yield high-purity products (e.g., 75% recovery for 6a) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.